

Spectroscopic Profile of 5-Acetylsalicylic Acid: A Technical Guide

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Compound of Interest		
Compound Name:	5-Acetylsalicylic acid	
Cat. No.:	B080559	Get Quote

An in-depth analysis of the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data of **5-Acetylsalicylic Acid** for researchers, scientists, and drug development professionals.

This technical guide provides a comprehensive overview of the spectroscopic data for **5-Acetylsalicylic Acid** (also known as 5-acetyl-2-hydroxybenzoic acid), a structural isomer of the widely known drug, aspirin. Understanding the unique spectral signature of this compound is crucial for its identification, characterization, and quality control in research and pharmaceutical development. This document presents a summary of its key spectroscopic data in clearly structured tables, details the experimental protocols for data acquisition, and provides a visual workflow for spectroscopic analysis.

Spectroscopic Data Summary

The following tables summarize the key quantitative data obtained from ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry analysis of **5-Acetylsalicylic Acid**.

Table 1: ¹H NMR Spectroscopic Data for 5-Acetylsalicylic

ACIO Chemical Shift (δ) ppm	Multiplicity	Integration	Assignment
Data not available in search results			



Table 2: 13C NMR Spectroscopic Data for 5-

Acetylsalicylic Acid

Chemical Shift (δ) ppm	Assignment
Data not available in search results	

Table 3: FT-IR Spectroscopic Data for 5-Acetylsalicylic

Acid

Wavenumber (cm ⁻¹)	Assignment
Data not available in search results	

Table 4: Mass Spectrometry Data for 5-Acetylsalicylic

Acid

m/z	lon
181.0495	[M+H]+
179.035	[M-H] ⁻

Experimental Protocols

The following are general experimental protocols for the acquisition of spectroscopic data for a solid organic compound such as **5-Acetylsalicylic Acid**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

- 2.1.1 Sample Preparation: A sample of 5-10 mg of **5-Acetylsalicylic Acid** is dissolved in approximately 0.5-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆, or Acetone-d₆) in a standard 5 mm NMR tube. The choice of solvent depends on the solubility of the compound and the desired chemical shift window. Tetramethylsilane (TMS) is typically added as an internal standard (0 ppm).
- 2.1.2 Data Acquisition: ¹H and ¹³C NMR spectra are recorded on a high-resolution NMR spectrometer, typically operating at a frequency of 300 MHz or higher. For ¹H NMR, standard



parameters include a 30° pulse width, a relaxation delay of 1-2 seconds, and an acquisition time of 2-4 seconds. For ¹³C NMR, a larger number of scans is typically required due to the lower natural abundance of the ¹³C isotope, with a wider spectral width and a longer relaxation delay.

Fourier-Transform Infrared (FT-IR) Spectroscopy

- 2.2.1 Sample Preparation: For a solid sample like **5-Acetylsalicylic Acid**, the Attenuated Total Reflectance (ATR) technique is commonly employed. A small amount of the solid sample is placed directly on the ATR crystal (e.g., diamond or germanium). Alternatively, a KBr pellet can be prepared by grinding a small amount of the sample with dry potassium bromide and pressing the mixture into a thin, transparent disk.
- 2.2.2 Data Acquisition: The FT-IR spectrum is recorded over the mid-infrared range (typically 4000-400 cm⁻¹). A background spectrum of the empty ATR crystal or a pure KBr pellet is first recorded and automatically subtracted from the sample spectrum. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.

Mass Spectrometry (MS)

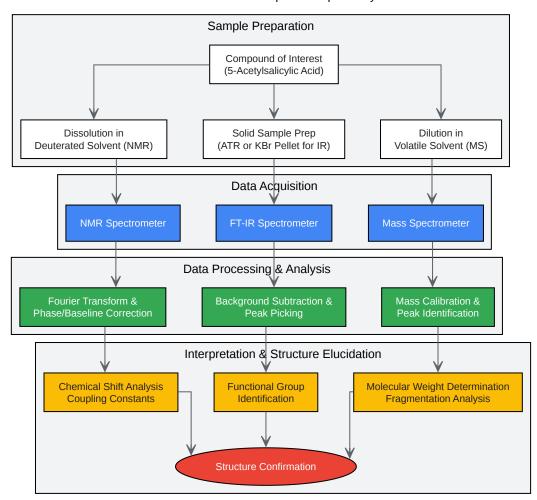
- 2.3.1 Sample Preparation: A dilute solution of **5-Acetylsalicylic Acid** is prepared in a suitable volatile solvent, such as methanol or acetonitrile. The concentration is typically in the range of 1-10 µg/mL.
- 2.3.2 Data Acquisition: The mass spectrum is obtained using a mass spectrometer equipped with an appropriate ionization source, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI). For ESI, the sample solution is infused into the source at a low flow rate. The mass analyzer (e.g., quadrupole, time-of-flight, or ion trap) is scanned over a mass range that includes the expected molecular weight of the analyte (180.16 g/mol). Data can be acquired in both positive and negative ion modes to observe the protonated molecule [M+H]⁺ and the deprotonated molecule [M-H]⁻, respectively.

Visualization of Spectroscopic Analysis Workflow

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound.



General Workflow for Spectroscopic Analysis



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General Workflow for Spectroscopic Analysis







Disclaimer: The spectroscopic data for **5-Acetylsalicylic Acid**, particularly for NMR and IR, were not readily available in the conducted searches. The provided tables are placeholders to be populated as data becomes accessible. The experimental protocols are generalized and may require optimization for specific instrumentation and sample characteristics.

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